4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an indole moiety, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine ring and the benzoyl group. The final step often involves the formation of the pyrrol-2-one ring through cyclization reactions.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Benzoyl Group Addition: The benzoyl group can be added via Friedel-Crafts acylation, where benzoyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Cyclization: The final cyclization step to form the pyrrol-2-one ring can be achieved through intramolecular condensation reactions under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Condensation: Aldehydes, ketones, acids, and bases
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of nitro, halo, or sulfonyl derivatives
Condensation: Formation of larger, more complex molecules
Scientific Research Applications
4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.
Benzoyl Derivatives: Compounds containing the benzoyl group, such as benzocaine and benzyl benzoate.
Uniqueness
4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of multiple functional groups, which confer a wide range of potential biological activities and synthetic versatility. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C26H21N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H21N3O3/c30-24(17-8-2-1-3-9-17)22-23(21-12-6-7-14-27-21)29(26(32)25(22)31)15-13-18-16-28-20-11-5-4-10-19(18)20/h1-12,14,16,23,28,30H,13,15H2/b24-22- |
InChI Key |
UDUXUFPNMGCWKE-GYHWCHFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.